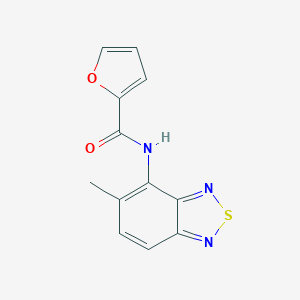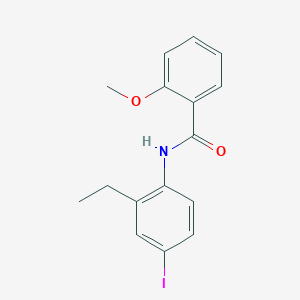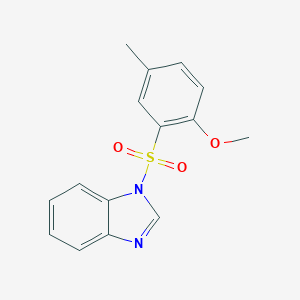
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole, also known as MSB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MSB is a benzimidazole derivative that has a sulfonyl group attached to it. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit various scientific research applications. One of its primary applications is in the field of cancer research. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy drugs, making them more effective. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole is not fully understood. However, it has been suggested that 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. By inhibiting HDACs, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole can prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit antioxidant properties. It has also been found to inhibit the activity of enzymes that are involved in the metabolism of drugs, making it a potential candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole in lab experiments is that it is relatively easy to synthesize. Additionally, 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been found to exhibit low toxicity, making it a safe compound to work with. However, one of the limitations of using 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole. One of the directions is to further investigate its mechanism of action. This can help to better understand how 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole inhibits cancer cell growth and inflammation. Another direction is to investigate the potential of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, research can be conducted to investigate the potential of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as an antioxidant and as a modulator of drug metabolism.
Métodos De Síntesis
The synthesis of 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole has been carried out using different methods. One of the most commonly used methods involves the reaction of 2-methoxy-5-methylphenylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2-Methoxy-5-methylphenyl)sulfonylbenzimidazole as a white solid that can be purified using column chromatography.
Propiedades
Fórmula molecular |
C15H14N2O3S |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-11-7-8-14(20-2)15(9-11)21(18,19)17-10-16-12-5-3-4-6-13(12)17/h3-10H,1-2H3 |
Clave InChI |
BCZAVYVHCOLHTM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Solubilidad |
6.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246240.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)





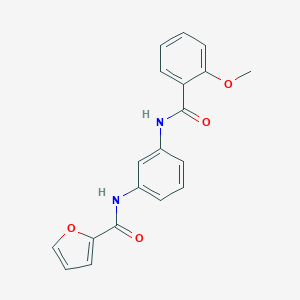
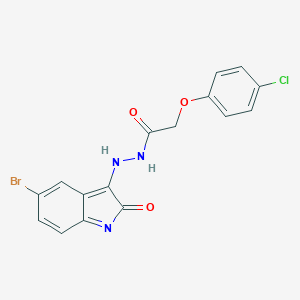
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
